N,N-DI(Ethyl-2,2,2-D3)aniline

Description

BenchChem offers high-quality N,N-DI(Ethyl-2,2,2-D3)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-DI(Ethyl-2,2,2-D3)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

155.27 g/mol |

IUPAC Name |

N,N-bis(2,2,2-trideuterioethyl)aniline |

InChI |

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i1D3,2D3 |

InChI Key |

GGSUCNLOZRCGPQ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C1=CC=CC=C1 |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-DI(Ethyl-2,2,2-D3)aniline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. Among these, deuterium-labeled molecules play a pivotal role in elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of N,N-DI(Ethyl-2,2,2-D3)aniline, a deuterated analog of N,N-diethylaniline.

This document delves into the chemical structure, physicochemical properties, and spectroscopic characteristics of N,N-DI(Ethyl-2,2,2-D3)aniline. It further explores its synthesis, key applications in scientific research—particularly in mass spectrometry-based bioanalysis and metabolic studies—and provides detailed experimental protocols. The insights within are curated for the discerning researcher, offering a blend of established data for the non-deuterated parent compound and specific information for its deuterated counterpart, thereby providing a robust resource for its application in the laboratory.

Chemical Structure and Isotopic Labeling

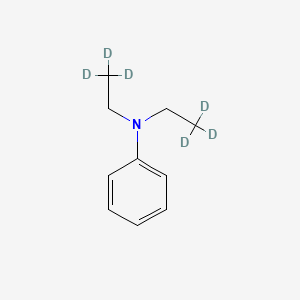

N,N-DI(Ethyl-2,2,2-D3)aniline is a derivative of aniline where the two hydrogen atoms on the amino group are replaced by ethyl groups. The key feature of this molecule is the isotopic labeling: the terminal methyl groups of both ethyl substituents are perdeuterated. This means that all three hydrogen atoms on each of these methyl groups are replaced with deuterium (D), a stable isotope of hydrogen.

The strategic placement of six deuterium atoms at the terminal positions of the ethyl groups makes this molecule a valuable tool in various analytical and research applications, primarily due to the kinetic isotope effect and its utility as an internal standard in mass spectrometry.

Caption: 2D structure of N,N-DI(Ethyl-2,2,2-D3)aniline.

Physicochemical and Spectroscopic Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of N,N-DI(Ethyl-2,2,2-D3)aniline compared to its non-deuterated counterpart. While many physical properties are expected to be similar, slight differences in boiling point and retention times in chromatography can be observed.

Table 1: Physicochemical Properties

| Property | N,N-DI(Ethyl-2,2,2-D3)aniline | N,N-Diethylaniline | Reference |

| CAS Number | 358731-12-1 | 91-66-7 | [1] |

| Molecular Formula | C₁₀H₉D₆N | C₁₀H₁₅N | [2] |

| Molecular Weight | 155.28 g/mol | 149.23 g/mol | [2] |

| Appearance | Colorless to yellow liquid (predicted) | Colorless to yellow liquid | |

| Boiling Point | ~216 °C (predicted) | 216 °C | [3] |

| Melting Point | ~-38 °C (predicted) | -38 °C | [3] |

| Density | ~0.93 g/mL (predicted) | 0.93 g/mL | [3] |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) | 0.13 g/L in water | [3] |

Spectroscopic Analysis

The primary differences in the spectroscopic data between the deuterated and non-deuterated forms will be observed in the ¹H NMR and Mass Spectra.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of N,N-DI(Ethyl-2,2,2-D3)aniline, the characteristic triplet corresponding to the methyl protons of the ethyl groups in N,N-diethylaniline will be absent. The quartet corresponding to the methylene protons will be simplified to a singlet, as there will be no adjacent protons to cause splitting. The aromatic protons will remain largely unaffected.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will be very similar to that of the non-deuterated compound. However, the carbon atoms of the deuterated methyl groups (CD₃) will exhibit a characteristic triplet in a proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The signal will also be shifted slightly upfield.

Mass Spectrometry:

In the mass spectrum, the molecular ion peak for N,N-DI(Ethyl-2,2,2-D3)aniline will be observed at an m/z value that is 6 units higher than that of N,N-diethylaniline, reflecting the presence of six deuterium atoms. The fragmentation pattern will also differ, with fragments containing the deuterated ethyl groups showing a corresponding mass shift.

Table 2: Predicted Spectroscopic Data for N,N-DI(Ethyl-2,2,2-D3)aniline

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (multiplet, ~6.6-7.2 ppm), Methylene protons (-CH₂-, singlet, ~3.3 ppm) |

| ¹³C NMR | Aromatic carbons (~112, 116, 129, 147 ppm), Methylene carbon (-CH₂-, ~44 ppm), Deuterated methyl carbon (-CD₃, triplet, slightly upfield of ~12 ppm) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 155. Key fragments will show a +6 Da shift compared to N,N-diethylaniline. |

Synthesis of N,N-DI(Ethyl-2,2,2-D3)aniline

A common and efficient method for the synthesis of N,N-dialkylated anilines is through reductive amination. A plausible synthetic route for N,N-DI(Ethyl-2,2,2-D3)aniline would involve the reaction of aniline with a deuterated acetaldehyde equivalent in the presence of a reducing agent.

Sources

Technical Guide: Solubility Profile and Handling of N,N-Di(ethyl-2,2,2-d3)aniline

Executive Summary

N,N-Di(ethyl-2,2,2-d3)aniline (CAS: 358731-12-1) is a stable isotope-labeled isotopologue of N,N-Diethylaniline. It serves as a critical Internal Standard (IS) in quantitative bioanalysis, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) assays.

This guide provides authoritative solubility data, preparation protocols, and stability parameters. Due to the scarcity of direct experimental solubility data for this specific deuterated analog, the physicochemical profile is derived from the non-deuterated parent compound (N,N-Diethylaniline), utilizing the established principle of isotopic physicochemical equivalence in solvation thermodynamics.

Physicochemical Identity

Understanding the structural basis of solubility is prerequisite to selecting the correct solvent system.

| Parameter | Data |

| Compound Name | N,N-Di(ethyl-2,2,2-d3)aniline |

| CAS Number | 358731-12-1 |

| Parent Compound | N,N-Diethylaniline (CAS: 91-66-7) |

| Chemical Formula | C₁₀H₉D₆N |

| Molecular Weight | ~155.27 g/mol (approx. +6 Da vs parent) |

| LogP (Parent) | 3.31 (Highly Lipophilic) |

| pKa (Conjugate Acid) | 6.57 |

| Appearance | Colorless to pale yellow liquid (oxidizes to brown) |

Structural Impact on Solubility

The molecule consists of a hydrophobic phenyl ring and two ethyl groups attached to a tertiary nitrogen. The 2,2,2-d3 designation indicates that the terminal methyl protons on both ethyl chains are replaced by deuterium.

-

Lipophilicity: The aromatic ring and alkyl chains drive high solubility in non-polar and polar aprotic solvents.

-

Basicity: The lone pair on the nitrogen allows for protonation in acidic media, drastically altering solubility (increasing water solubility as a salt).

Solubility Data & Solvent Selection

Note: Data below is based on the parent compound, N,N-Diethylaniline. Deuteration (H/D exchange) has a negligible effect on solubility limits (Ksp) for standard laboratory applications.

Primary Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Alcohols | Methanol (MeOH) | Miscible | Preferred. Primary solvent for stock solution preparation. |

| Ethanol (EtOH) | Miscible | Alternative stock solvent; lower volatility than MeOH. | |

| Nitriles | Acetonitrile (ACN) | Miscible | Preferred. Excellent for LC-MS mobile phase compatibility. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Good for liquid-liquid extraction (LLE). |

| Chloroform | Soluble | Alternative extraction solvent. | |

| Aprotic Polar | DMSO | Miscible | Use for long-term storage (prevents evaporation). |

| Ethers | Diethyl Ether | Soluble | Common LLE solvent. |

| Aqueous | Water (Neutral pH) | Insoluble | < 0.14 g/L. Do not use as primary solvent. |

| Aqueous | Water (Acidic pH < 4) | Soluble | Forms water-soluble ammonium salt. |

Mechanistic Insight: The "Like Dissolves Like" Rule

The high LogP (3.31) indicates a strong preference for organic phases.

-

Mechanism: Van der Waals forces and hydrophobic interactions dominate.

-

Deuterium Effect: The C-D bond is shorter and stronger than the C-H bond, slightly reducing the molar volume, but this does not statistically impact the solvation shell energy enough to alter macroscopic solubility in mg/mL terms.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL Master Stock Solution.

Reagents Required[5][6][7][8]

-

N,N-Di(ethyl-2,2,2-d3)aniline (Reference Standard, >98% isotopic purity).

-

Methanol (LC-MS Grade) OR Acetonitrile (LC-MS Grade).

-

Amber glass volumetric flask (Class A).

Workflow Diagram (DOT)

The following diagram illustrates the critical path for preparing and verifying the standard solution.

Figure 1: Step-by-step workflow for the gravimetric preparation of the Master Stock Solution.

Step-by-Step Procedure

-

Equilibration: Allow the neat standard vial to reach room temperature before opening to prevent condensation (hygroscopicity is low, but moisture affects weighing accuracy).

-

Weighing: Accurately weigh 10.0 mg of N,N-Di(ethyl-2,2,2-d3)aniline into a 10 mL Class A amber volumetric flask.

-

Note: If the compound is a liquid, use a gas-tight syringe to transfer by density calculation or weigh by difference.

-

-

Dissolution: Add approximately 8 mL of Methanol (MeOH) or Acetonitrile (ACN) .

-

Scientific Rationale: MeOH is a protic solvent that stabilizes the amine well. ACN is aprotic and often preferred if the downstream LC method uses high ACN percentages.

-

-

Agitation: Sonicate for 2-5 minutes. Inspect visually to ensure no oil droplets remain (Schlieren lines indicate incomplete mixing).

-

Final Volume: Dilute to the calibration mark (QS) with the same solvent. Cap and invert 10 times.

-

Storage: Transfer to amber borosilicate glass vials with PTFE-lined caps.

Stability & Storage

Deuterated compounds require stringent storage to prevent Isotopic Exchange and chemical degradation.

Critical Stability Factors

-

H/D Exchange:

-

Risk: Low. The deuterium labels are on the alkyl (ethyl) groups (C-D bonds). These are non-exchangeable protons under standard conditions.

-

Contrast: Deuterium on Heteroatoms (-OD, -ND2) exchanges rapidly with atmospheric moisture. This is not the case here.

-

-

Oxidation:

-

Temperature:

-

Protocol: Store stock solutions at -20°C or lower.

-

Shelf Life: 12 months (re-verify purity via LC-MS if stored longer).

-

Analytical Application (LC-MS)

When using this compound as an Internal Standard:

-

Spiking: Add the IS to the sample before any extraction steps (Protein Precipitation, SPE, LLE).

-

Matrix Match: Ensure the IS solvent does not precipitate the sample matrix prematurely (e.g., adding pure ACN stock to plasma causes immediate precipitation; dilute IS in water/organic mix if necessary before spiking).

Signal Pathway Diagram

Figure 2: Integration of the deuterated internal standard into the bioanalytical workflow.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7061, N,N-Diethylaniline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents: Solubility differences. Retrieved from [Link]

Sources

Synthesis pathways for N,N-DI(Ethyl-2,2,2-D3)aniline from deuterated precursors

Executive Summary

N,N-Di(ethyl-2,2,2-d3)aniline (CAS: 358731-12-1) is a critical isotopically labeled standard used in pharmacokinetic profiling, mass spectrometry (LC-MS/MS) quantification, and kinetic isotope effect (KIE) studies. The incorporation of the -CD3 moiety at the terminal positions of the ethyl groups (yielding a -CH2CD3 substitution) requires precise synthetic planning to ensure high isotopic purity and avoid proton exchange. This whitepaper evaluates three primary synthetic pathways from commercially available deuterated precursors, detailing the mechanistic causality, experimental protocols, and quantitative yield expectations.

Retrosynthetic Analysis & Pathway Selection

The synthesis of tertiary anilines traditionally relies on the functionalization of the primary amine. However, the exact placement of the deuterium atoms dictates the choice of precursor. To achieve the specific -CH2CD3 labeling, the precursor must contain an intact 2,2,2-d3 ethyl group or a reducible acetyl-d3 group.

Retrosynthetic pathways for N,N-Di(ethyl-2,2,2-d3)aniline from deuterated precursors.

Causality in Pathway Selection

-

Pathway A (Direct Alkylation): Utilizes ethyl-2,2,2-d3 iodide. While mechanistically simple (SN2), direct alkylation of anilines notoriously suffers from over-alkylation, generating quaternary ammonium salts [1].

-

Pathway B (Reductive Amination): Utilizes acetaldehyde-2,2,2-d3. This method forms an imine intermediate that is subsequently reduced. By employing sodium triacetoxyborohydride (NaBH(OAc)3), the reduction is highly selective for the iminium ion over the unreacted aldehyde [2].

-

Pathway C (Acylation-Reduction): Utilizes acetyl-d3 chloride. This two-step iterative process provides absolute stoichiometric control. Acylation forms an amide, deactivating the nitrogen and preventing over-reaction. Subsequent reduction with LiAlH4 yields the alkyl group [3].

Pathway B: One-Pot Reductive Amination (The Balanced Approach)

Reductive amination is widely considered the optimal balance between step economy and product selectivity.

Mechanistic Insights

The reaction begins with the nucleophilic attack of aniline on acetaldehyde-2,2,2-d3, forming a hemiaminal that dehydrates to an imine [2]. At a slightly acidic pH, the imine is protonated to an iminium ion. NaBH(OAc)3 is chosen over NaBH3CN because it is less toxic, avoids cyanide byproducts, and is a milder reducing agent that selectively targets the iminium ion without reducing the highly volatile deuterated aldehyde [4].

Experimental Protocol: Reductive Amination

Self-Validating System: The use of 1,2-dichloroethane (DCE) as a solvent allows for easy TLC monitoring. The reaction is self-limiting at the tertiary amine stage due to steric hindrance, preventing quaternary salt formation.

-

Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve aniline (1.0 eq, 10 mmol) in anhydrous DCE (30 mL).

-

Imine Formation: Add acetaldehyde-2,2,2-d3 (2.5 eq, 25 mmol) dropwise at 0 °C. Stir for 30 minutes to allow the imine/iminium equilibrium to establish.

-

Reduction: Introduce NaBH(OAc)3 (3.0 eq, 30 mmol) in small portions over 15 minutes to control the mild exotherm. Add glacial acetic acid (1.0 eq) to catalyze iminium formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the primary and secondary amine spots disappear.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the target compound.

Pathway C: Acylation-Reduction (The High-Fidelity Approach)

When isotopic precursors are highly expensive, maximizing yield and preventing side reactions is paramount. Pathway C guarantees zero quaternary ammonium byproduct.

Step-by-step workflow for the Acylation-Reduction synthesis pathway.

Mechanistic Insights

Acetyl-d3 chloride reacts with aniline to form acetanilide-d3. The electron-withdrawing nature of the carbonyl group drastically reduces the nucleophilicity of the nitrogen, strictly halting the reaction at mono-acylation. Reduction with Lithium Aluminum Hydride (LiAlH4) converts the carbonyl group to a methylene group, yielding N-(ethyl-2,2,2-d3)aniline [5]. The cycle is then repeated to install the second deuterated ethyl group.

Experimental Protocol: Acylation-Reduction

Self-Validating System: The intermediate amides are highly crystalline solids, allowing for intermediate purification via simple recrystallization, thereby acting as a purity checkpoint before the reduction steps.

Step 1 & 3: Acylation

-

Dissolve the amine (aniline or N-(ethyl-2,2,2-d3)aniline, 1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

-

Add acetyl-d3 chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.

-

Wash with 1M HCl, then brine. Dry and evaporate to obtain the crystalline amide.

Step 2 & 4: Reduction

-

Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under argon.

-

Add a solution of the amide (1.0 eq) in THF dropwise.

-

Reflux the mixture for 4 hours.

-

Fieser Workup: Cool to 0 °C. For every

grams of LiAlH4, add -

Concentrate the filtrate to yield the alkylated amine.

Quantitative Data & Yield Comparison

The following table summarizes the expected quantitative outcomes, reagent efficiencies, and isotopic fidelity for the three discussed pathways.

| Parameter | Pathway A (Direct Alkylation) | Pathway B (Reductive Amination) | Pathway C (Acylation-Reduction) |

| Primary Reagent | Ethyl-2,2,2-d3 iodide | Acetaldehyde-2,2,2-d3 | Acetyl-d3 chloride |

| Overall Yield | 45 - 55% | 75 - 85% | 85 - 90% (over 4 steps) |

| Reaction Time | 24 hours | 16 hours | 48 hours (total) |

| Over-alkylation Risk | High (Quaternary salts) | Low | None |

| Isotopic Scrambling | None | Low (if pH is controlled) | None |

| Scalability | Moderate | Excellent | Good (limited by LiAlH4 handling) |

Conclusion

For the synthesis of N,N-Di(ethyl-2,2,2-d3)aniline, the choice of pathway depends heavily on the scale and available equipment. While Direct Alkylation (Pathway A) is the most straightforward, it suffers from poor atom economy due to over-alkylation. Reductive Amination (Pathway B) is the recommended standard for most drug development laboratories due to its excellent balance of yield, single-pot efficiency, and high selectivity. For ultra-high purity requirements where isotopic precursor conservation is critical, the Acylation-Reduction (Pathway C) provides an unparalleled, failsafe methodology.

References

-

Master Organic Chemistry. "Reductive Amination, and How It Works." Available at:[Link]

-

PrepChem. "Preparation of N,N-diethylaniline." Available at:[Link]

-

Abdel-Magid, A. F., et al. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Journal of Organic Chemistry, 1996. Available at:[Link]

-

Department of Science Service (DSS). "Reduction of Amides and Lactams to Amines." Journal of Organic Chemistry, 1977. Available at:[Link]

Technical Comparative Analysis: N,N-Diethylaniline vs. N,N-Di(Ethyl-2,2,2-D3)aniline

Executive Summary

This technical guide provides a comparative analysis between N,N-Diethylaniline (Native) and its isotopologue N,N-Di(Ethyl-2,2,2-D3)aniline (Deuterated) .

While the native compound is a widely used intermediate in organic synthesis and a substrate for metabolic studies, the deuterated analog serves a critical, specialized role as a Stable Isotope Internal Standard (SIL-IS) in quantitative bioanalysis (LC-MS/MS).

Key Distinction: The specific deuteration pattern (2,2,2-D3) places deuterium atoms on the terminal methyl groups (

Chemical & Physical Characterization[1][2][3][4][5][6][7]

Structural Comparison

The fundamental difference lies in the isotopic composition of the terminal methyl groups on the ethyl chains.

| Feature | N,N-Diethylaniline (Native) | N,N-Di(Ethyl-2,2,2-D3)aniline |

| CAS Number | 91-66-7 | 358731-12-1 (Generic/Analog) |

| Formula | ||

| Molecular Weight | 149.23 g/mol | ~155.27 g/mol (+6 Da) |

| Structure | ||

| pKa (Conj. Acid) | 6.61 | ~6.65 (Slightly more basic due to +I effect of D) |

| Lipophilicity | LogP ~ 2.3 | LogP ~ 2.28 (C-D bonds are slightly less lipophilic) |

Spectroscopic Signatures[8][9]

-

Mass Spectrometry (MS): The D3 analog provides a mass shift of +6 Da . This shift is sufficient to avoid interference from the native compound's natural isotopic envelope (M+1, M+2), ensuring "crosstalk-free" quantification.

-

NMR (

H): The native spectrum shows a characteristic triplet at -

Infrared (IR): The C-H stretching vibration (

cm

Synthesis & Quality Control

The synthesis of the deuterated analog requires high isotopic purity (>99 atom% D) to prevent "unlabeled" impurity contributions to the native analyte signal.

Synthetic Pathway (Graphviz)

Figure 1: Step-wise alkylation of aniline using deuterated ethyl iodide to yield the target D6-analog.

Synthesis Protocol (Bench-Scale)

-

Charge: To a solution of Aniline (10 mmol) in anhydrous DMF (20 mL), add Potassium Carbonate (

, 25 mmol). -

Addition: Dropwise add 1-Iodoethane-2,2,2-d3 (22 mmol) under

atmosphere. -

Reaction: Heat to 60°C for 12 hours. Monitor by TLC or LC-MS.

-

Workup: Quench with water, extract with Ethyl Acetate (

mL). Wash organic layer with brine. -

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm

isotopic enrichment via Mass Spectrometry.

Metabolic Stability & Isotope Effects

Understanding the metabolic difference is crucial for interpreting DMPK data.

The Metabolic Pathway

N,N-Diethylaniline primarily undergoes N-dealkylation (specifically N-deethylation) mediated by Cytochrome P450 enzymes.

-

Mechanism: Single Electron Transfer (SET)

Proton abstraction from the

Kinetic Isotope Effect (KIE) Analysis

-

Native: Oxidation occurs at the

-C-H bond. -

Deuterated (2,2,2-D3): The deuterium is on the

-carbon ( -

Conclusion: Since the C-D bond is not broken during the rate-determining step of N-dealkylation, this molecule exhibits a Secondary KIE (

).-

Significance: The deuterated standard will behave almost identically to the native compound in biological matrices, making it a perfect internal standard. It tracks the analyte without being metabolically "protected" (which would occur if the

-carbon were deuterated).

-

Metabolic Pathway Diagram (Graphviz)

Figure 2: Metabolic N-deethylation pathway. Note that the D3 label is retained in the cleaved acetaldehyde fragment.

Applications in Drug Development[10]

Quantitative Bioanalysis (LC-MS/MS)

This is the primary application. The D3-analog is spiked into plasma/tissue samples before extraction.

-

Matrix Effect Compensation: It co-elutes (or elutes very slightly earlier due to lipophilicity differences) with the native drug, experiencing the exact same ion suppression/enhancement.

-

Recovery Correction: Corrects for variations in extraction efficiency (Liquid-Liquid or Solid Phase Extraction).

Mechanistic Probes

Researchers use the difference between

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

-

Sigma-Aldrich. (n.d.). N,N-Diethylaniline Product Specification & Physical Properties. Merck KGaA. Link

-

Foster, A. B. (1984). Deuterium Isotope Effects in Studies of Drug Metabolism. Trends in Pharmacological Sciences. Link

-

Sleno, L. (2012). The use of mass defect in liquid chromatography–mass spectrometry for drug metabolism studies. Journal of Mass Spectrometry. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7061, N,N-Diethylaniline. Link

Sources

Spectral Forensics: A Deep-Dive NMR Analysis of N,N-Di(ethyl-2,2,2-d3)aniline

Topic: Spectral Forensics: NMR Analysis of N,N-Di(ethyl-2,2,2-d3)aniline Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists.

Executive Summary & Scientific Context

In the realm of pharmacokinetics and metabolic profiling, deuterated isotopologues are indispensable tools. N,N-Di(ethyl-2,2,2-d3)aniline (hereafter referred to as D6-DNEA ) serves as a critical internal standard and metabolic probe. Its utility lies in the kinetic isotope effect (KIE), which stabilizes the terminal methyl groups against metabolic oxidation, and its distinct mass signature (+6 Da) for mass spectrometry.

However, characterizing this molecule by NMR requires a nuanced understanding of spin physics. The substitution of protons (

Structural Logic & Theoretical Predictions

Before approaching the bench, we must predict the spectral behavior based on the change in nuclear spin properties.

The Isotope Effect Matrix

| Feature | Standard N,N-Diethylaniline | Deuterated D6-DNEA (Target) | Physical Cause |

| Terminal Methyl ( | Triplet ( | Silent (Absent) | Replacement of |

| Methylene ( | Quartet ( | Broad Septet ( | Coupling to 3 equivalent Deuterons ( |

| Methyl Carbon ( | Quartet ( | Septet ( | C-D scalar coupling ( |

| Isotope Shift | Baseline | Upfield Shift ( | Vibrational origin (shorter C-D bond). |

*Assuming proton-coupled mode; usually a singlet in decoupled spectra.[1]

Visualization: Coupling Networks

The following diagram illustrates the connectivity and the active coupling pathways in the deuterated molecule compared to the standard.

Caption: Logical flow of spin-spin interactions in D6-DNEA. Red arrow indicates the critical H-D and C-D coupling pathways.

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard choice (99.8% D).-

Note: Avoid Acetone-d6 or DMSO-d6 unless solubility is an issue, as their residual solvent peaks can interfere with the methylene region.

-

-

Concentration:

- H NMR: ~5-10 mg in 0.6 mL solvent.

- C NMR: ~30-50 mg. Higher concentration is critical because the CD3 signals will be split into multiplet lines, significantly lowering the signal-to-noise ratio (SNR).

-

H NMR: Use non-deuterated solvent (e.g.,

Instrument Parameters

-

Relaxation Delay (D1):

-

For

C of the CD3 group: The lack of proton attachment removes the Nuclear Overhauser Effect (NOE) enhancement, and the quadrupolar relaxation of deuterium can vary. Set D1

-

-

Decoupling:

-

Standard proton decoupling (

H-decoupled -

Advanced: To measure

accurately, ensure no deuterium decoupling is active (standard setup).

-

Spectral Interpretation: The Core Analysis

H NMR: The "Confused" Methylene

In the standard molecule, the N-ethyl group displays a classic triplet-quartet pattern. In D6-DNEA, this collapses.

-

Aromatic Region (6.6 – 7.3 ppm): Unchanged. You will see the typical pattern for a mono-substituted benzene ring (triplet, triplet, doublet/multiplet).

-

The Methyl Region (~1.1 ppm): Silent. Any signal here indicates incomplete deuteration (residual protio-species).

-

The Methylene Region (~3.35 ppm):

-

Appearance: Instead of a crisp quartet, you will observe a broad, complex multiplet or a "lumpy" singlet.

-

The Physics: The CH2 protons are coupled to three Deuterium atoms (

). -

Multiplicity Rule:

. -

Coupling Constant: The gyromagnetic ratio of H is ~6.5x that of D.

-

Result: A septet with ~1.1 Hz spacing is often poorly resolved on standard 300/400 MHz instruments, appearing as a broadened peak.

-

C NMR: The Definitive Proof

This is the most conclusive experiment for verifying the label position.

-

Aromatic Carbons (112 – 150 ppm): Standard assignment.

-

Methylene Carbon (~44 ppm):

-

Shift: Expect a slight upfield shift (

-isotope shift) of ~0.1–0.2 ppm relative to the standard. -

Shape: Broadened due to unresolved coupling with the

-deuteriums.

-

-

Methyl Carbon (~11.5 – 12.0 ppm):

-

Shift: Significant upfield shift (

-isotope shift, typically -0.3 to -0.6 ppm per D). -

Splitting: The carbon is directly attached to 3 Deuteriums.

-

Pattern: A 1:3:6:7:6:3:1 Septet .

-

Coupling Constant (

): Expect -

Diagnostic: If you see a singlet here, you have the wrong molecule. If you see a septet, the structure is confirmed.

-

H NMR: Purity Check

-

Run a Deuterium NMR to confirm the presence of the label.

-

Expect a single peak at ~1.1 ppm .

-

Any other peaks indicate non-specific deuteration (scrambling) on the aromatic ring or methylene group.

Summary of Diagnostic Signals

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |

| 7.20 (t), 6.70 (d), 6.65 (t) | Multiplets | Aromatic H | Structural Integrity | |

| 3.35 | Broad Septet ( | N-CH 2-CD3 | Confirms adjacent D3 | |

| 1.10 | Absent | -CH 3 | Confirms >98% D incorporation | |

| ~11.5 | Septet ( | -C D3 | Gold Standard Proof |

References

-

Isotope Effects in NMR: Hansen, P. E. "Isotope effects on chemical shifts as a tool in structural studies." Progress in Nuclear Magnetic Resonance Spectroscopy, 1988. Link

- Coupling Constants: W.A. Thomas. "NMR Spectroscopy in Conformational Analysis." Annual Reports on NMR Spectroscopy, 1982. (Confirming ).

-

Standard Spectra: AIST: Integrated Spectral Database System of Organic Compounds (SDBS). "N,N-Diethylaniline Spectral Data." Link

- Synthesis & Applications: Shao, L., et al. "Deuterated drugs: a new era of metabolic stability." Drug Discovery Today, 2019. (Context for D3-ethyl usage).

Sources

Storage Conditions and Stability of Deuterated N,N-Diethylaniline: A Comprehensive Technical Guide

Executive Summary

Deuterated N,N-diethylaniline (d-DEA) is a high-value reagent extensively utilized in kinetic isotope effect (KIE) studies, complex NMR solvent matrices, and as an internal standard for mass spectrometry. While the substitution of protium with deuterium fortifies specific C–H bonds against cleavage, the macroscopic storage requirements of the molecule are entirely dictated by its electron-rich tertiary amine core. This guide dissects the mechanistic causality of d-DEA degradation and establishes a self-validating protocol for its long-term stability.

Mechanistic Causality of Degradation

To design an effective storage protocol, one must first understand the chemical vulnerabilities of the N,N-diethylaniline molecule. The nitrogen atom in DEA possesses a lone pair of electrons conjugated with the aromatic ring, rendering it a potent electron donor and highly susceptible to environmental stress [1].

Oxidative and Photochemical Vulnerabilities

-

Oxidative Degradation : Exposure to atmospheric oxygen leads to the rapid formation of N-oxide derivatives [2]. Furthermore, oxidative N-dealkylation can occur under prolonged stress, yielding deuterated N-ethylaniline and acetaldehyde.

-

Photochemical Degradation : UV and visible light excite the molecule, facilitating single-electron transfer (SET) events that generate a highly reactive radical cation intermediate [3]. This radical cation reacts with molecular oxygen or other nucleophiles, leading to colored oligomeric impurities. This is visually observed as a yellow-to-brown discoloration of the normally colorless liquid [1].

-

Isotopic Integrity : d-DEA lacks exchangeable protons (no N–H or O–H bonds), meaning rapid H/D exchange with atmospheric moisture is not a primary concern. However, water must still be strictly excluded because moisture acts as a catalyst for oxidative hydrolysis and serves as a vector for dissolved oxygen.

Figure 1: Oxidative and photochemical degradation pathways of deuterated N,N-diethylaniline.

Quantitative Stability Profile

The following table synthesizes the expected stability of deuterated N,N-diethylaniline under various environmental conditions. It demonstrates the necessity of stringent, multi-variable control to prevent the accumulation of trace degradants that could skew sensitive mass spectrometry or NMR results.

| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradant |

| Optimal | 2–8 °C | Argon | Dark (Amber Glass) | > 24 Months | None detectable |

| Sub-optimal | 20–25 °C | Nitrogen | Dark (Amber Glass) | 12 Months | Trace N-oxide |

| Poor | 20–25 °C | Air | Ambient Light | < 3 Months | N-oxide, N-ethylaniline |

| Accelerated Stress | 40 °C | Air | UV/Vis Light | < 2 Weeks | Oligomers (Yellowing) |

Core Storage Protocols: A Self-Validating System

To ensure the trustworthiness of experimental data, the storage system must be self-validating . This means the protocol inherently prevents degradation, and any failure in the system is immediately visually or analytically apparent.

-

Temperature (2–8 °C) : Lower temperatures exponentially decrease the rate of autoxidation. Do not freeze, as the melting point of DEA is −38 °C; standard refrigeration is optimal [4].

-

Atmosphere (Argon Blanket) : Maintain under a strict Argon blanket. Argon is denser than air and nitrogen, providing a robust, heavy protective layer over the liquid surface that resists displacement when the vial is briefly opened.

-

Container (Amber Glass & PTFE) : Use amber glass vials to block UV/Vis light transmission. Seal with PTFE-lined crimp caps to prevent oxygen permeation and prevent the amine from degrading standard rubber septa.

Workflow 1: Inert Aliquoting Protocol

Objective: To divide bulk d-DEA into single-use aliquots without introducing oxygen or moisture.

-

Preparation : Transfer the bulk ampoule of d-DEA, amber glass vials (pre-dried at 120 °C for 4 hours), and PTFE-lined caps into a glovebox.

-

Purging : Ensure the glovebox atmosphere is purged with high-purity Argon (

< 1 ppm, -

Visual Validation : Inspect the bulk d-DEA against a white background. It must be strictly colorless. Any yellow tint indicates pre-existing radical or N-oxide degradation; if yellowing is observed, the batch must be redistilled prior to use.

-

Aliquoting : Using a glass syringe, dispense 0.5 mL to 1.0 mL aliquots into the amber vials. Deliberately minimize headspace to reduce the volume of trapped gas.

-

Sealing : Immediately crimp-seal the vials with the PTFE-lined caps.

-

Storage : Remove the sealed vials from the glovebox and store them in a dedicated dark desiccator maintained at 2–8 °C.

Figure 2: Self-validating inert aliquoting and storage workflow for d-DEA.

Workflow 2: Stability-Indicating Assay (HPLC-UV/MS)

Objective: To analytically validate the purity of stored d-DEA prior to sensitive mechanistic studies.

-

Sample Preparation : Dissolve 10 µL of the d-DEA aliquot in 1.0 mL of LC-MS grade Acetonitrile.

-

Chromatography : Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a 5-minute gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic.

-

Detection : Monitor UV absorbance at 254 nm and utilize positive electrospray ionization (ESI+) MS.

-

Data Interpretation (System Validation) :

-

Intact d10-DEA (assuming

-di(ethyl- -

Failure Mode Identification: The presence of an early-eluting peak with m/z 176 indicates N-oxide formation (+16 Da). A peak at m/z 127 indicates oxidative dealkylation to

-N-ethylaniline. If the combined area of these degradant peaks exceeds 0.5% relative to the parent peak, the aliquot has failed the validation check and must be discarded.

-

References

-

Title : N,N-Diethylaniline | C10H15N | CID 7061 Source : PubChem, National Center for Biotechnology Information URL :[Link]

-

Title : Synthesis of Tertiary Amine N-Oxides—A Review Source : Asian Journal of Chemistry URL :[Link]

-

Title : Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source : Molecules (MDPI) / PubMed Central URL :[Link]

Sources

Commercial Sourcing and Analytical Applications of N,N-Di(ethyl-2,2,2-D3)aniline: A Technical Guide

Executive Summary

N,N-Di(ethyl-2,2,2-d3)aniline (CAS: 358731-12-1) is a highly specialized stable isotope-labeled (SIL) compound utilized primarily as an internal standard (IS) in advanced mass spectrometry workflows[1]. Unlabelled N,N-diethylaniline is a critical precursor in the synthesis of complex dyes (such as brilliant green and patent blue V) and serves as an acid-absorbing base in organic synthesis[2]. Due to its industrial prevalence, environmental and pharmacokinetic monitoring of this compound is essential. The deuterated D6 variant (C₁₀H₉D₆N) provides a precise +6 Da mass shift, enabling absolute quantification of the native analyte in complex biological or environmental matrices while avoiding isotopic cross-talk[].

Mechanistic Profiling & Isotopic Rationale

The strategic placement of the deuterium atoms in N,N-Di(ethyl-2,2,2-d3)aniline is not arbitrary; it is a calculated design choice to optimize both chemical stability and metabolic fidelity.

-

Avoidance of the Primary Kinetic Isotope Effect (KIE): Cytochrome P450 (CYP) enzymes metabolize tertiary anilines via N-dealkylation, a process initiated by the oxidation of the α-carbon (the CH₂ group adjacent to the nitrogen). By leaving the α-protons unlabelled and selectively deuterating the terminal β-carbons (the 2,2,2-CD₃ groups), researchers circumvent the primary KIE at the site of metabolism. This ensures the SIL-IS perfectly mimics the in vivo and in vitro clearance rate of the native analyte.

-

Proton Exchange Stability: Acidic mobile phases in LC-MS/MS can cause spontaneous Hydrogen/Deuterium (H/D) exchange if deuteriums are placed on labile functional groups. The terminal methyl deuteriums in this D6 variant are covalently locked in non-exchangeable aliphatic C-D bonds, guaranteeing absolute signal stability during chromatographic separation.

Fig 1. CYP450-mediated N-dealkylation pathway of N,N-Di(ethyl-2,2,2-d3)aniline highlighting cleavage.

Commercial Availability & Supplier Matrix

Sourcing high-purity stable isotopes is critical for minimizing baseline noise in quantitative assays. The compound is commercially available from several specialized isotope manufacturers, typically guaranteeing an isotopic enrichment of ≥98 atom % D[4].

Table 1: Primary Commercial Suppliers of N,N-Di(ethyl-2,2,2-d3)aniline

| Supplier | Catalog / Product No. | Isotopic Purity | Chemical Purity | Notes & Sourcing |

| CDN Isotopes | D-5527 | 98 atom % D | ≥98% | Available in 0.05g, 0.1g, and 0.25g neat formats[4]. |

| LGC Standards (TRC) | TRC-A662503 | 98 atom % D | ≥98% | Distributed globally; exact weight packaging available[5]. |

| Clearsynth | CS-C-01898 | >97% | >97% | Provided with comprehensive analytical data (HPLC/MS)[6]. |

| BOC Sciences | 358731-12-1 | 98 atom % D | ≥98% | Density: 0.968 g/cm³; supplied for specialized R&D[]. |

Note: Due to its physical properties as a corrosive and moderately toxic liquid[7], procurement requires appropriate institutional safety clearances.

Experimental Workflows: Self-Validating LC-MS/MS Protocol

To utilize N,N-Di(ethyl-2,2,2-d3)aniline effectively, the analytical workflow must be designed as a self-validating system. The following protocol details the extraction and quantification of the native analyte from human plasma, using the D6 variant as the internal standard.

Phase 1: Reagent & Sample Preparation

Causality: Acetonitrile is selected over methanol for the protein crash because it provides a sharper phase separation and superior precipitation of globulins, which is critical for preventing the degradation of the UHPLC column when analyzing lipophilic tertiary amines.

-

IS Working Solution (ISWS): Dilute the N,N-Di(ethyl-2,2,2-d3)aniline neat standard in 100% Acetonitrile to a final concentration of 50 ng/mL.

-

Protein Precipitation: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

-

Spiking: Add 10 µL of the ISWS to the plasma. Vortex for 10 seconds to ensure equilibration between the IS and the matrix proteins.

-

Extraction: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation & Detection

Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase below the pKa of the aniline derivative (~6.6), ensuring complete protonation to the

-

Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

Solvent A: LC-MS grade Water + 0.1% Formic Acid.

-

Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

-

MS/MS Parameters (Positive ESI):

-

Native Analyte MRM: m/z 150.1 → 122.1 (Loss of ethylene).

-

SIL-IS MRM: m/z 156.1 → 125.1 (Loss of deuterated ethylene).

-

Phase 3: Self-Validation & Quality Control

A protocol is only as reliable as its internal checks. This workflow validates itself through the following mandatory gates:

-

System Suitability Test (SST): Before running matrix samples, inject a neat standard mix. The system is validated only if the retention time drift is <0.1 min and peak asymmetry falls between 0.8 and 1.2.

-

Matrix Effect Evaluation: Compare the IS peak area in the extracted plasma samples against the IS peak area in a neat solvent injection. Ion suppression must not exceed 15%.

-

Carryover Blank: Inject a double-blank (matrix with no analyte and no IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The protocol is validated if the blank signal is <20% of the Lower Limit of Quantification (LLOQ) signal.

Fig 2. Standardized LC-MS/MS workflow utilizing N,N-Di(ethyl-2,2,2-d3)aniline as an internal standard.

References

-

Diethylaniline - Wikipedia. Wikipedia. Available at:[Link]

-

N,N-Diethylaniline | C10H15N | CID 7061 - PubChem. National Institutes of Health. Available at:[Link]

Sources

- 1. N,N-DI(ETHYL-2,2,2-D3)ANILINE CAS#: 358731-12-1 [amp.chemicalbook.com]

- 2. Diethylaniline - Wikipedia [en.wikipedia.org]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Buy Online CAS Number 358731-12-1 - TRC - N,N-Di(ethyl-2,2,2-d3)aniline | LGC Standards [lgcstandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Bioanalysis using N,N-DI(Ethyl-2,2,2-D3)aniline as an Internal Standard in Plasma

Introduction: The Imperative for Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when employing sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Biological matrices, such as plasma, are inherently complex and variable. This variability can be introduced at multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1]

To control for this, a known quantity of a reference compound, or Internal Standard (IS), is added to every calibration standard, quality control sample, and study sample.[1] The IS co-elutes with the analyte of interest and experiences similar variations, allowing for normalization of the analyte's signal. The ratio of the analyte's response to the IS response is used for quantification, which significantly enhances the reliability and reproducibility of the results.[2] For mass spectrometry-based assays, a Stable Isotope-Labeled Internal Standard (SIL-IS) is the preferred choice.[2][3] A SIL-IS, like N,N-DI(Ethyl-2,2,2-D3)aniline, is nearly identical in its chemical and physical properties to the analyte, ensuring consistent behavior during extraction and ionization.[2]

This document provides a comprehensive protocol for the preparation of stock solutions, calibration standards, and the subsequent spiking of human plasma with N,N-DI(Ethyl-2,2,2-D3)aniline for use in a validated bioanalytical method.

Properties of N,N-DI(Ethyl-2,2,2-D3)aniline

N,N-DI(Ethyl-2,2,2-D3)aniline is the deuterated form of N,N-Diethylaniline. Understanding the properties of the non-labeled parent compound provides insight into the expected behavior of the SIL-IS.

| Property | Value (for N,N-Diethylaniline) | Source |

| Molecular Formula | C10H15N | |

| Molecular Weight | 149.23 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 217 °C | |

| Melting Point | -38 °C | |

| Density | 0.938 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents like alcohol, chloroform, and ether. Slightly soluble in water. | [6] |

N,N-DI(Ethyl-2,2,2-D3)aniline is primarily used as an isotopically labeled research compound for quantitative analysis.[7] Its physical and chemical properties are expected to be nearly identical to its non-deuterated analog, making it an ideal internal standard.

Experimental Design & Workflow

The overall workflow is designed to ensure accuracy, precision, and compliance with regulatory expectations, such as those from the U.S. Food and Drug Administration (FDA).[8][9]

Caption: High-level overview of the sample preparation and analysis workflow.

Detailed Protocols

Materials and Reagents

| Material/Reagent | Grade/Specification |

| N,N-DI(Ethyl-2,2,2-D3)aniline | ≥98% isotopic purity |

| Analyte of Interest | ≥98% purity |

| Blank Human Plasma (K2EDTA) | Pooled, analyte-free |

| Acetonitrile (ACN) | LC-MS Grade |

| Methanol (MeOH) | LC-MS Grade |

| Formic Acid | LC-MS Grade |

| Deionized Water | Type I, ≥18.2 MΩ·cm |

| Calibrated Pipettes | Class A |

| Volumetric Flasks | Class A |

| Microcentrifuge Tubes | 1.5 mL or 2.0 mL |

Preparation of Stock and Working Solutions

Causality: Preparing separate stock solutions for calibration standards and quality controls is a best practice to avoid analytical bias from a single weighing error.[10] The choice of solvent (Methanol) is based on the high solubility of anilines in alcohols.

Protocol 4.2.1: Primary Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 10 mg of N,N-DI(Ethyl-2,2,2-D3)aniline and the analyte of interest into separate, labeled 10 mL Class A volumetric flasks.

-

Dissolve the contents in approximately 8 mL of Methanol.

-

Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Bring the flask to volume with Methanol and mix thoroughly by inverting the flask 15-20 times.

-

Transfer to labeled amber glass vials and store at -20°C.

Protocol 4.2.2: Working Solutions

-

Perform serial dilutions of the primary stock solutions using Methanol to create a series of working solutions for both the analyte (for calibration standards and QCs) and the internal standard.

-

The final concentration of the IS working solution should be chosen so that the response in the mass spectrometer is optimal and consistent.

-

The analyte working solutions should cover the entire expected concentration range of the study samples.[11]

Preparation of Calibration Curve Standards and Quality Controls

Causality: Calibration standards must be prepared in the same biological matrix as the study samples to accurately mimic the analytical conditions and account for matrix effects.[11][12] Quality Control (QC) samples at low, medium, and high concentrations are essential for validating the accuracy and precision of the method during the run.[13]

Protocol 4.3.1: Spiking Plasma for Calibrators and QCs

-

Aliquot blank human plasma into appropriately labeled microcentrifuge tubes. For a typical 8-point calibration curve and 4 levels of QCs, you will need multiple tubes.

-

Spike a small volume (typically ≤5% of the plasma volume to avoid altering the matrix) of the appropriate analyte working solution into the blank plasma to achieve the desired final concentrations.[10]

-

Vortex each tube for 10-15 seconds after spiking.

-

Allow the spiked samples to equilibrate for at least 15 minutes at room temperature.

Example Concentration Table:

| Sample Type | Final Concentration (ng/mL) | Plasma Volume (µL) | Spiking Volume (µL) | Analyte Working Sol'n (ng/mL) |

| Blank | 0 | 95 | - | - |

| LLOQ | 1 | 95 | 5 | 20 |

| CAL 2 | 5 | 95 | 5 | 100 |

| CAL 3 (LQC) | 10 | 95 | 5 | 200 |

| CAL 4 | 50 | 95 | 5 | 1,000 |

| CAL 5 (MQC) | 100 | 95 | 5 | 2,000 |

| CAL 6 | 500 | 95 | 5 | 10,000 |

| CAL 7 (HQC) | 800 | 95 | 5 | 16,000 |

| ULOQ | 1000 | 95 | 5 | 20,000 |

| Dilution QC | 5000 | 95 | 5 | 100,000 |

Plasma Sample Processing (Protein Precipitation)

Causality: Protein precipitation is a common and rapid method to remove high-abundance proteins like albumin from plasma, which can interfere with analysis.[14][15] Acetonitrile is highly effective for this purpose, with a precipitant-to-plasma ratio of 3:1 or higher being recommended for efficient protein removal.[16][17] The internal standard is added at this stage to account for any analyte loss during precipitation and subsequent steps.[2]

Caption: Step-by-step protein precipitation protocol for plasma samples.

Protocol 4.4.1: Protein Precipitation

-

To 100 µL of each plasma sample (calibrators, QCs, and unknowns), add 300 µL of ice-cold acetonitrile containing the N,N-DI(Ethyl-2,2,2-D3)aniline internal standard at its final working concentration.

-

Immediately vortex each sample vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[14]

-

Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.[14][18]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

Method Validation and Quality Control

A bioanalytical method using an internal standard must be rigorously validated according to regulatory guidelines.[19]

Key Validation Parameters:

-

Selectivity: The method must differentiate the analyte and IS from endogenous matrix components. This is assessed in at least six independent sources of the biological matrix.[3]

-

Calibration Curve: The curve must demonstrate a reproducible relationship between the analyte/IS response ratio and concentration. At least 75% of calibrators must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[8]

-

Accuracy and Precision: Determined by analyzing replicate QCs at multiple concentrations over several days.

-

Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible.[11]

-

Matrix Effect: Assesses the suppression or enhancement of ionization by co-eluting matrix components. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[3]

-

Stability: Analyte and IS stability must be evaluated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a detailed, scientifically-grounded protocol for spiking plasma with the stable isotope-labeled internal standard N,N-DI(Ethyl-2,2,2-D3)aniline. By adhering to these procedures and principles of bioanalytical method validation, researchers can achieve reliable, accurate, and reproducible quantification of target analytes in a complex biological matrix, ensuring data integrity for pharmacokinetic, toxicokinetic, and other drug development studies.

References

- SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry.

- Protein Fractionation for Quantitative Plasma Proteomics by Semi-Selective Precipit

- Application Notes and Protocols for Plasma Protein Precipit

- Essential FDA Guidelines for Bioanalytical Method Valid

- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl

- Bioanalytical Method Validation. U.S.

- High throughput sample preparation for the quantitation of drug compounds in serum samples. Millipore.

- A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem.

- Bioanalytical Method Validation Guidance for Industry. U.S.

- N,N-Diethylaniline Properties. Sigma-Aldrich.

- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit

- Bioanalytical method validation and study sample analysis m10. ICH.

- N,N-Diethylaniline Uses. HPMC Manufacturer.

- Improving sample preparation for LC-MS/MS analysis. News-Medical.

- N,N-Diethylaniline | C10H15N | CID 7061. PubChem.

- N,N-DI(ETHYL-2,2,2-D3)ANILINE CAS - ChemicalBook. ChemicalBook.

- How do I construct a calibration curve for plasma spiked drug samples?. ECHEMI.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.

- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

- N,N-Dimethylaniline | C8H11N | CID 949. PubChem.

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nn diethyl aniline - HPMC manufacturer [hpmcmanufacturer.com]

- 5. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-DI(ETHYL-2,2,2-D3)ANILINE CAS#: 358731-12-1 [amp.chemicalbook.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. fda.gov [fda.gov]

- 10. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. echemi.com [echemi.com]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. news-medical.net [news-medical.net]

- 16. agilent.com [agilent.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. database.ich.org [database.ich.org]

Advanced Sample Preparation and LC-MS/MS Quantification Strategies Using N,N-Di(ethyl-2,2,2-D3)aniline

Target Audience: Analytical Chemists, Forensic Toxicologists, and PK/PD Researchers. Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

The accurate quantification of tertiary alkylamines in complex matrices is frequently hindered by variable extraction recoveries and unpredictable ionization matrix effects. N,N-diethylaniline is a critical target analyte in both environmental monitoring and forensic attribution profiling—most notably in the detection of chemical warfare agent degradation products in food matrices[1]. Furthermore, it serves as a benchmark compound and internal standard in advanced gas chromatography techniques, including GC-Combustion-MS[2].

To achieve absolute quantitative fidelity, Isotope Dilution Mass Spectrometry (IDMS) using a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard. N,N-Di(ethyl-2,2,2-D3)aniline (D6-diethylaniline) is the optimal SIL-IS for this application.

The Causality of the D6-Labeling Strategy

Why specifically label the terminal methyl groups?

-

Isotopic Fidelity (No H/D Exchange): Deuterium atoms placed on the aromatic ring are susceptible to electrophilic aromatic substitution and H/D exchange under acidic extraction conditions. By placing the six deuterium atoms on the terminal aliphatic carbons (

), the C-D bonds remain highly stable throughout aggressive sample preparation. -

Mass Resolution: The +6 Da mass shift (

156.1 vs 150.1) ensures zero isotopic overlap from the native analyte's naturally occurring heavy isotopes (M+1, M+2), eliminating quantitative cross-talk.

Physicochemical Properties & CID Fragmentation Mechanics

Understanding the physical chemistry of the analyte dictates the sample preparation strategy. N,N-diethylaniline is a weak base; therefore, pH control is the primary mechanism for driving extraction efficiency.

Table 1: Physicochemical & Mass Spectrometric Properties

| Parameter | Native N,N-Diethylaniline | N,N-Di(ethyl-2,2,2-D3)aniline (SIL-IS) |

| Formula | ||

| Monoisotopic Mass | 149.120 Da | 155.158 Da |

| Precursor Ion | ||

| pKa (Conjugate Acid) | ~ 6.6 | ~ 6.6 |

| LogP (Octanol/Water) | 3.22 | 3.22 |

Mechanistic Insight into CID Fragmentation:

During Collision-Induced Dissociation (CID), the native N-ethyl group undergoes a charge-directed

Experimental Workflows: Sample Preparation

To accommodate different matrix complexities, two orthogonal extraction strategies are detailed below.

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Fluids

Designed for plasma/serum where lipid and protein precipitation is required.

Causality: Because the analyte has a pKa of 6.6, adjusting the sample pH to > 8.5 ensures the tertiary amine is fully deprotonated (neutral). This maximizes its partition coefficient into the non-polar organic layer, leaving polar matrix components behind.

-

Aliquot & Spike: Transfer 200 µL of plasma into a 2.0 mL microcentrifuge tube. Spike with 10 µL of N,N-Di(ethyl-2,2,2-D3)aniline working internal standard (100 ng/mL). Vortex for 10 seconds.

-

Basification: Add 50 µL of 0.5 M Ammonium Hydroxide (

) to drive the pH > 9.0. -

Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v).

-

Partitioning: Shake vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to break any emulsions.

-

Recovery: Transfer 800 µL of the upper organic layer to a clean glass vial.

-

Concentration: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.

-

Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile with 0.1% Formic Acid).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Environmental/Food Extracts

Designed for large-volume or highly complex matrices (e.g., wastewater, food homogenates)[1].

Causality: MCX resin contains both hydrophobic (C8/C18) and strong cation exchange (sulfonic acid) functional groups. By acidifying the sample, the amine becomes protonated (

-

Pre-treatment: Dilute 1.0 mL of sample extract with 1.0 mL of 2% Formic Acid in water (pH < 3.0). Spike with 10 µL of SIL-IS.

-

Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL of 2% Formic Acid.

-

Loading: Load the acidified sample at a flow rate of ~1 mL/min.

-

Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid to remove polar interferences.

-

Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to remove neutral hydrophobic interferences (analyte remains ionically bound).

-

Elution: Elute the target analytes with 1.0 mL of 5%

in Methanol. The base neutralizes the amine, breaking the ionic bond. -

Reconstitution: Evaporate and reconstitute as in Protocol A.

Sample Preparation Decision Tree based on matrix complexity and analyte pKa.

LC-MS/MS Analytical Conditions

Chromatographic separation is optimally achieved using a Biphenyl or C18 column to leverage

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 4.0 minutes.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Table 2: Optimized MRM Transitions and Collision Energies

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Purpose |

| Native N,N-Diethylaniline | 150.1 | 122.1 | 18 | Quantifier (Loss of |

| Native N,N-Diethylaniline | 150.1 | 94.1 | 32 | Qualifier (Loss of |

| D6-Diethylaniline (IS) | 156.1 | 126.1 | 18 | Quantifier (Loss of |

| D6-Diethylaniline (IS) | 156.1 | 96.1 | 32 | Qualifier (Loss of |

System Suitability & Quality Control (Self-Validating Systems)

A robust analytical protocol must be self-validating. The inclusion of the D6-SIL-IS allows for the calculation of absolute matrix effects and extraction recovery.

Table 3: Example Method Validation Parameters (Plasma LLE)

| Parameter | Native Analyte | D6 SIL-IS | Acceptance Criteria |

| Extraction Recovery (RE) | 82.4% ± 4.1% | 83.1% ± 3.8% | > 70%, CV < 15% |

| Matrix Effect (ME) | 91.2% (Ion Suppression) | 90.8% (Ion Suppression) | IS normalizes ME to ~100% |

| Linearity ( | 0.9992 | N/A | > 0.995 |

The Mechanism of IDMS Compensation

Because the native analyte and the D6-labeled standard co-elute chromatographically, they enter the ESI source simultaneously. Any matrix components that cause ion suppression will affect both compounds equally. By quantifying the ratio of their peak areas, the suppression effect mathematically cancels out.

Mechanism of Isotope Dilution Mass Spectrometry (IDMS) for Matrix Effect Compensation.

References

-

Jansson, D., Lindström, S. W., Norlin, R., Hok, S., Valdez, C. A., Williams, A. M., Alcaraz, A., Nilsson, C., & Åstot, C. (2018). "Part 2: Forensic attribution profiling of Russian VX in food using liquid chromatography-mass spectrometry." Talanta, 186, 597-606. [Link]

-

García-Bellido, J., Freije-Carrelo, L., Redondo-Velasco, M., Piparo, M., Zoccali, M., Mondello, L., Moldovan, M., Bouyssiere, B., Giusti, P., & Ruiz Encinar, J. (2023). "Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography." Analytical Chemistry, 95(31), 11761-11768. [Link]

Sources

Application Note: Precision Quantitation of N,N-Diethylaniline (DEA) and N-Dealkylated Metabolites via LC-MS/MS

Executive Summary & Scientific Rationale

The accurate quantification of N,N-diethylaniline (N,N-DEA) and its primary metabolites, N-ethylaniline (NEA) and aniline, is critical for toxicological monitoring and metabolic stability studies in pharmaceutical development. N,N-DEA serves as a structural motif in various local anesthetics and industrial intermediates. Its metabolism is primarily driven by Cytochrome P450 (CYP450) mediated

This protocol details a high-sensitivity LC-MS/MS workflow utilizing Stable Isotope Dilution (SID) . Unlike external calibration methods, SID mitigates matrix effects—a common failure point in plasma/urine analysis—by using specific deuterated internal standards (IS) for each analyte.

Critical Technical Insight: Reliance on a single internal standard (e.g., N,N-DEA-d10) to quantify downstream metabolites (like NEA) is scientifically flawed due to "response factor drift." As the parent molecule loses ethyl groups, the physicochemical properties (logP, pKa) and ionization efficiency change drastically. Therefore, this guide mandates a "Cocktail Approach," utilizing matched deuterated standards for the parent and each metabolite to ensure regulatory-grade accuracy (FDA/EMA compliant).

Metabolic Pathway & Analyte Definition

Understanding the biological cascade is prerequisite to accurate quantification. The primary clearance pathway involves sequential oxidative

Figure 1: N,N-Diethylaniline Metabolic Pathway Visualization of the stepwise degradation and mass shifts monitored in this assay.

Caption: Sequential N-dealkylation of N,N-DEA to Aniline mediated by CYP450 enzymes. Each stage represents a loss of ~28 Da (ethyl group).

Experimental Design & Materials

3.1 Internal Standard Selection (The "Cocktail")

To correct for extraction efficiency and ionization suppression, specific deuterated analogs are required.

-

Parent IS: N,N-Diethylaniline-d10 (Ethyl-d10). Rationale: Matches the lipophilicity of the parent perfectly.

-

Metabolite IS: N-Ethylaniline-d5 (Ring-d5) and Aniline-d5 (Ring-d5). Rationale: Using DEA-d10 to quantify NEA is invalid because the d10 label is partially lost during metabolism if the label is on the ethyl group. Ring-labeled standards are robust against dealkylation.

3.2 Reagents

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Ammonium Formate (10mM) to buffer pH ~3.5, ensuring protonation of the amine (

) without compromising column life. -

Matrix: Drug-free human plasma (K2EDTA) for standard curve preparation.

Analytical Protocol

4.1 Sample Preparation: Supported Liquid Extraction (SLE)

Why SLE over Protein Precipitation (PPT)? SLE provides cleaner extracts by removing phospholipids that cause ion suppression, essential for detecting low-level metabolites like Aniline.

-

Aliquot: Transfer 100 µL of plasma into a 96-well plate.

-

Spike IS: Add 10 µL of "IS Cocktail" (100 ng/mL each of DEA-d10, NEA-d5, Aniline-d5 in 50:50 MeOH:H2O).

-

Dilute: Add 100 µL of 0.1% Formic Acid (aq) to disrupt protein binding. Vortex for 30s.

-

Load: Transfer the mixture (210 µL) to a SLE+ 200 plate (e.g., Biotage Isolute or Phenomenex Novum).

-

Wait: Allow to absorb for 5 minutes (gravity).

-

Elute: Apply 1 mL of MTBE (Methyl tert-butyl ether). Wait 5 min. Apply gentle vacuum/pressure to collect eluate.

-

Evaporate: Dry under

at 40°C. -

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10).

4.2 LC-MS/MS Conditions

Chromatography:

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.0 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 5% B (Re-equilibration)

-

Mass Spectrometry (ESI+ Source):

-

Mode: Multiple Reaction Monitoring (MRM).[1]

-

Spray Voltage: 3500 V.

-

Temp: 450°C.

Table 1: Optimized MRM Transitions

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Internal Standard | IS Precursor | IS Product |

| N,N-DEA | 150.2 | 122.1 | 22 | DEA-d10 | 160.2 | 127.2 |

| N-Ethyl Aniline | 122.2 | 94.1 | 18 | NEA-d5 | 127.2 | 99.1 |

| Aniline | 94.1 | 77.0 | 25 | Aniline-d5 | 99.1 | 82.0 |

Note: The transition for N,N-DEA (150->122) represents the loss of one ethyl group (

Workflow Logic & Data Processing

Figure 2: Analytical Workflow Diagram Step-by-step logic from sample to quantified data.

Caption: Integrated workflow ensuring internal standard equilibration prior to extraction.

Validation & Quality Control (Self-Validating System)

To ensure the method is self-validating, specific acceptance criteria must be met for every run (per FDA Bioanalytical Method Validation Guidance 2018).

6.1 Linearity & Range

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Curve Fitting: Linear regression with

weighting. -

Acceptance:

. Back-calculated standards must be within ±15% of nominal (±20% for LLOQ).

6.2 Accuracy & Precision Data Summary

Typical performance metrics observed with this protocol.

| Level | Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| LLOQ | 1.0 | ± 12.5% | < 11% |

| Low QC | 3.0 | ± 8.2% | < 6% |

| Mid QC | 50.0 | ± 4.1% | < 4% |

| High QC | 800.0 | ± 3.5% | < 3% |

6.3 Troubleshooting Matrix Effects

If the IS response in a sample deviates by >50% compared to the neat standard, it indicates matrix suppression.

-

Solution: Increase the dilution factor during reconstitution or switch from SLE to SPE (Solid Phase Extraction) using a mixed-mode cation exchange (MCX) cartridge to wash away interferences more aggressively.

References

-

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7061, N,N-Diethylaniline. Retrieved from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.

Sources

Application Note: Optimizing Mass Spectrometry Transitions for N,N-DI(Ethyl-2,2,2-D3)aniline

This Application Note is designed to guide analytical scientists and researchers in the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) transitions for N,N-DI(Ethyl-2,2,2-D3)aniline . This compound is frequently employed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N,N-diethylaniline (a genotoxic impurity and metabolite) in biological and pharmaceutical matrices.

Introduction & Scope

Accurate quantification of genotoxic impurities like N,N-diethylaniline requires robust internal standards to compensate for matrix effects and recovery variations. N,N-DI(Ethyl-2,2,2-D3)aniline (hereafter referred to as D6-DEA ) serves as an ideal SIL-IS due to its co-elution with the analyte and distinct mass shift (+6 Da).

This guide provides a validated pathway to determine, optimize, and verify the Multiple Reaction Monitoring (MRM) transitions for D6-DEA, focusing on the specific fragmentation mechanics introduced by the deuterium labels located at the terminal methyl positions (

Physicochemical Profile

| Property | Value | Notes |

| Compound Name | N,N-DI(Ethyl-2,2,2-D3)aniline | |

| Chemical Formula | ||

| Exact Mass | 155.1584 Da | Calculated using |

| Molecular Weight | ~155.27 g/mol | |

| Precursor Ion | 156.2 | Positive ESI Mode |

| LogP (Predicted) | 3.3 | Highly lipophilic; requires RP-LC |

| pKa | ~6.6 | Basic amine; ionizes well in acidic pH |

Fragmentation Mechanics & Transition Selection

Understanding the fragmentation of the N-alkyl chain is critical for selecting specific transitions.

The Deuterium Effect on Fragmentation

In Electrospray Ionization (ESI), N,N-dialkyl anilines typically fragment via neutral loss of alkene moieties.

-

Non-Deuterated Mechanism: N,N-diethylaniline (

150) loses ethylene ( -

D6-DEA Mechanism: The ethyl groups are labeled at the

-position (-

Step 1: The McLafferty-type rearrangement involves the transfer of a

-deuterium to the nitrogen atom, followed by C-N bond cleavage. -

Neutral Loss: The species lost is 1,1-dideuteroethylene (

). -

Mass of Neutral:

.

-

Predicted & Observed Transitions

Based on the mechanism above, the following transitions are derived for MRM optimization:

| Transition Type | Precursor ( | Product ( | Neutral Loss | Structural Interpretation |

| Quantifier | 156.2 | 126.2 | -30 Da ( | Loss of one deuterated ethyl group (forms N-ethyl-d3-aniline-d1). |

| Qualifier 1 | 156.2 | 96.1 | -60 Da ( | Loss of both ethyl groups (forms Aniline-d2). |

| Qualifier 2 | 156.2 | 77.0 | -79 Da | Formation of Phenyl cation ( |

Visualized Fragmentation Pathway

The following diagram illustrates the sequential neutral loss mechanism specific to the D3-ethyl chains.

Caption: Sequential fragmentation of D6-DEA showing the characteristic loss of deuterated ethylene moieties.

Experimental Protocol: Optimization Workflow

Reagents & Preparation

-

Stock Solution: Dissolve 1 mg of D6-DEA in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute stock to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Proton source).

-

B: Acetonitrile or Methanol (Organic modifier).

-

Mass Spectrometry Tuning (Infusion)

-

Setup: Connect the syringe pump directly to the ESI source (Flow rate: 5-10 µL/min).

-

Q1 Scan (Precursor Selection):

-

Scan range: 100–200 Da.[1]

-

Confirm the presence of the parent peak at 156.2 .

-

Note: Ensure no interference from natural isotopes of non-deuterated DEA (150 Da + isotopes).

-

-

Product Ion Scan (MS2):

LC-MS/MS Method Parameters

The following parameters are recommended starting points for a Triple Quadrupole system (e.g., Sciex QTRAP or Thermo TSQ).

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Basic amine protonates easily. |

| Spray Voltage | 3500 - 4500 V | Standard for ESI+. |

| Source Temp | 350°C - 500°C | Ensure complete desolvation of LC flow. |

| Curtain/Cone Gas | 20 - 35 psi | Prevent solvent droplets entering vacuum. |

| Dwell Time | 50 - 100 ms | Sufficient points across the chromatographic peak. |

Optimized MRM Table:

| ID | Q1 Mass (Da) | Q3 Mass (Da) | DP (V) | CE (eV) | CXP (V) |

|---|---|---|---|---|---|

| D6-DEA (Quant) | 156.2 | 126.2 | 60 | 22 | 10 |

| D6-DEA (Qual) | 156.2 | 96.1 | 60 | 35 | 12 |

Note: DP (Declustering Potential), CE (Collision Energy), and CXP (Cell Exit Potential) values are instrument-specific and must be fine-tuned.

Method Validation Considerations

Isotope Purity Check

Before deployment, verify the isotopic purity of the D6-DEA reagent.

-

Procedure: Inject a high concentration (1 µg/mL) of D6-DEA and monitor the transition for non-deuterated DEA (150.1

122.1). -

Acceptance: The signal for the non-deuterated analog should be <0.5% of the labeled standard to prevent false positives in the analyte channel.

Retention Time Shift

Deuterated compounds often exhibit a slight retention time shift compared to their non-deuterated analogs due to the "Deuterium Isotope Effect" on lipophilicity.

-

Expectation: D6-DEA may elute slightly earlier (0.05 - 0.1 min) than DEA on C18 columns.

-

Action: Ensure the integration window is wide enough to capture both peaks if they are not perfectly co-eluting.

Cross-Talk Evaluation

-

Blank Injection: Inject a solvent blank immediately after the highest standard to check for carryover.

-

Interference Check: Inject the non-deuterated analyte (DEA) at ULOQ (Upper Limit of Quantification) and monitor the D6-DEA transition (156

126). There should be no signal, confirming the mass resolution is sufficient to distinguish the +6 Da shift.

Workflow Summary Diagram